(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains functional groups such as a furan ring, a phenyl ring, and a thiophene ring. These types of compounds are often used in the development of pharmaceuticals and other chemical products .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of conjugated double bonds. The presence of the furan, phenyl, and thiophene rings would also contribute to the planarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, its planarity might enhance its ability to stack and form crystals .Scientific Research Applications
Polymeric Drug for Antimicrobial Activity Studies
A study by Arun, Reddy, and Rajkumar (2003) discusses the synthesis and characterization of polymers for antimicrobial activity. Although not directly mentioning (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate, it discusses similar compounds like 2′,4-dichloro-5′-fluoro-1-ene-2-(4-hydroxyphenyl)phenone (EHP) and their antimicrobial properties. These findings are significant in understanding the antimicrobial potential of related compounds (Arun, Reddy, & Rajkumar, 2003).
Chalcones as Anti-Microbial Agents
Manivannan (2020) explores the design, synthesis, and evaluation of chalcones, including compounds similar to (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate, as anti-microbial agents. The study emphasizes the antimicrobial activity of these compounds, which is crucial for the development of new antimicrobial drugs (Manivannan, 2020).
Metal Complexes of Fluoro-Phenyl-Acrylic Acids
Liu, Liu, and Li (2011) focused on the synthesis of metal complexes of fluoro-phenyl-acrylic acids, examining their structural and magnetic properties. This research is relevant to materials science and coordination chemistry, offering insights into the properties of fluoro-phenyl-acrylic acid derivatives (Liu, Liu, & Li, 2011).
Photophysical Properties of Novel Biphenyl Derivatives
Li, Liu, Li, Fang, and Yu (2010) investigated the synthesis and photophysical properties of novel biphenyl derivatives containing furan and thiophene groups, which can be related to (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl furan-2-carboxylate. Such studies are significant in the field of optoelectronics and material sciences (Li et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FO4S/c19-12-5-8-16(23-18(21)17-4-1-9-22-17)14(11-12)15(20)7-6-13-3-2-10-24-13/h1-11H/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRIOGXWGDPAN-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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